REACTION_CXSMILES
|
NN.CC(C)(C)[CH2:5][O:6][C:7]1[C:8](=[O:27])[C:9]2[C:14]([C:15](=[O:23])[C:16]=1[O:17][CH2:18]C(C)(C)C)=[C:13]([N+:24]([O-])=O)[CH:12]=[CH:11][CH:10]=2>[Pd].C(O)C>[CH3:5][O:6][C:7]1[C:8](=[O:27])[C:9]2[C:14]([C:15](=[O:23])[C:16]=1[O:17][CH3:18])=[C:13]([NH2:24])[CH:12]=[CH:11][CH:10]=2
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
2
|
Quantity
|
19.9 g
|
Type
|
reactant
|
Smiles
|
CC(COC=1C(C2=CC=CC(=C2C(C1OCC(C)(C)C)=O)[N+](=O)[O-])=O)(C)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off through a celite pad that
|
Type
|
WASH
|
Details
|
was washed with hot ethanol (2×300 ml)
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrate and washings were concentrated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue recrystallized from water:ethanol (1.5:1)
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(C2=CC=CC(=C2C(C1OC)=O)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |